

# Tecnazene: A Toxicological and Safety Evaluation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tecnazene*

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## Introduction

**Tecnazene** (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and plant growth regulator, primarily used to control dry rot and inhibit sprouting in stored potatoes.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the toxicology and safety evaluation of **Tecnazene**, synthesizing available data to inform researchers, scientists, and drug development professionals. The information is presented through structured data summaries, detailed experimental methodologies, and visual representations of key pathways and processes.

## Toxicological Data Summary

The toxicological profile of **Tecnazene** has been evaluated through a series of studies to determine its potential hazards to human health. The quantitative data from these studies are summarized below.

Parameter	Species	Route of Administration	Value	Reference
Acute Toxicity (LD50)	Rat	Oral	250 - 7500 mg/kg body weight	[1][4]
Rat	Intraperitoneal	3500 mg/kg body weight	[1]	
No-Observed-Adverse-Effect Level (NOAEL)	Rat	Dietary	750 mg/kg in the diet (equivalent to 38 mg/kg body weight/day)	[4][5]
Mouse	Dietary	1500 mg/kg in the diet (equivalent to 200 mg/kg body weight/day)	[4][5]	
Dog	Oral (capsule)	15 mg/kg body weight/day	[4][5]	
Acceptable Daily Intake (ADI) for Humans	-	-	0 - 0.01 mg/kg body weight	[4][5]

## Key Toxicological Endpoints

Acute Toxicity: **Tecnazene** exhibits low acute toxicity when administered orally.[4] The World Health Organization (WHO) has classified **Tecnazene** as a technical product unlikely to present an acute hazard in normal use.[4][5]

Sub-chronic and Chronic Toxicity: Long-term studies in rats, mice, and dogs have established No-Observed-Adverse-Effect Levels (NOAELs).[4][5] At higher dosage levels, effects such as growth inhibition and increased plasma-alkaline phosphatase levels have been observed in dogs.[5]

Genotoxicity: Information on the mutagenicity of **Tecnazene** from the provided search results is limited. The available data does not indicate that **Tecnazene** is mutagenic.[5]

Carcinogenicity: Based on oral feeding studies in mice and rats, there are no indications that **Tecnazene** is carcinogenic.[5] It is not classified as a human carcinogen by IARC, NTP, or OSHA.[6]

Reproductive and Developmental Toxicity: Studies have shown that **Tecnazene** is not embryotoxic or teratogenic.[5]

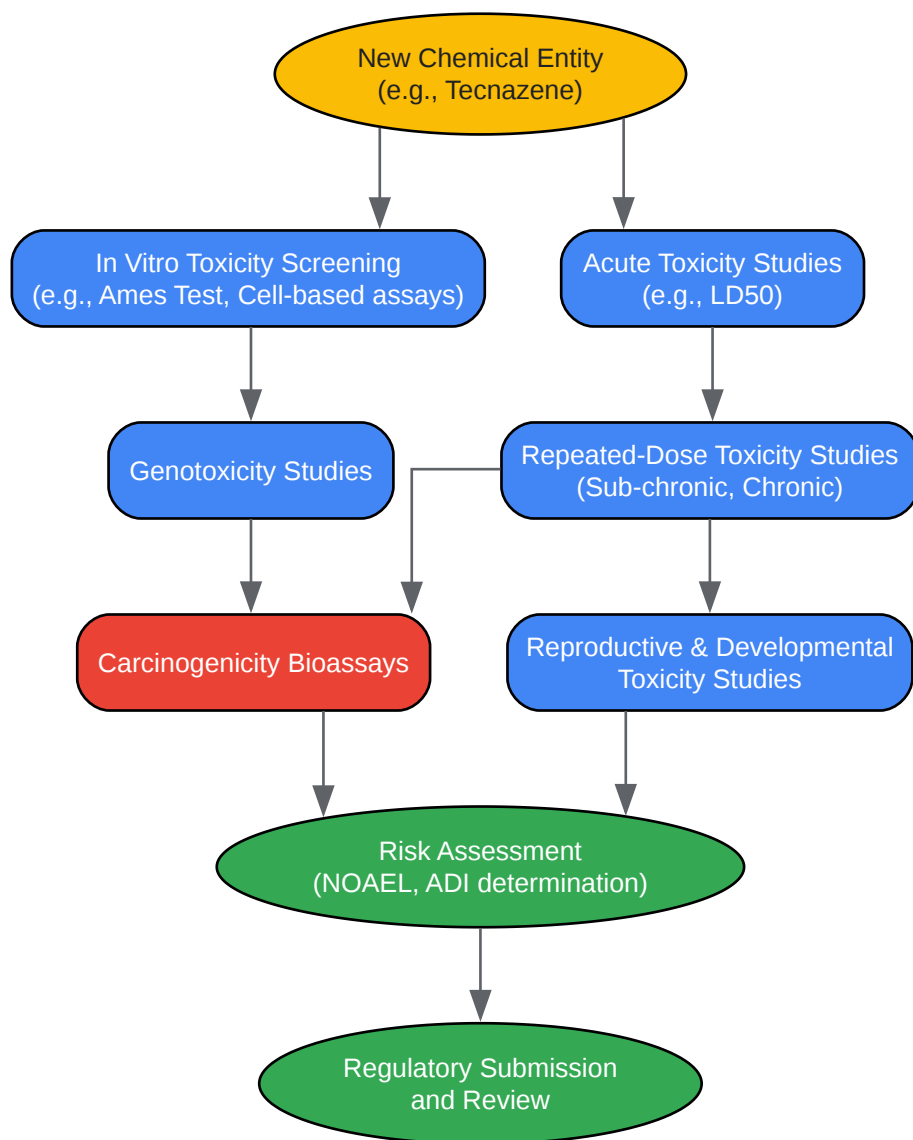
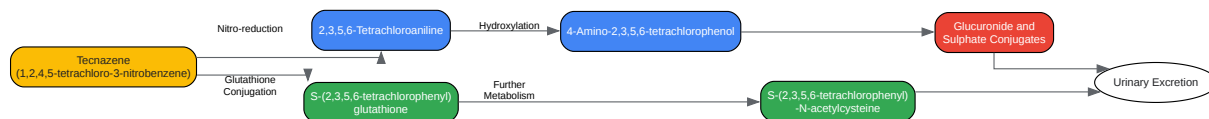
Dermal Sensitization: There have been reports of dermal sensitivity in agricultural workers occupationally exposed to **Tecnazene**. [4][5]

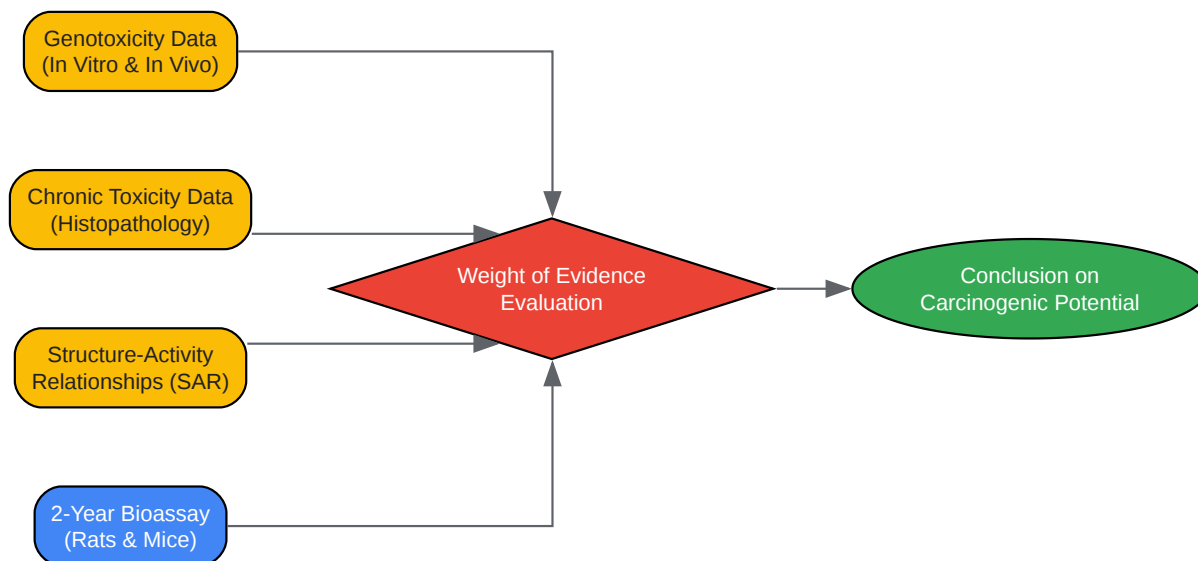
## Metabolism and Toxicokinetics

**Tecnazene** is rapidly absorbed and extensively metabolized in animals following oral administration.[4][5] The primary metabolic pathway involves the reduction of the nitro group and conjugation with glutathione.

### Metabolic Pathway of **Tecnazene**

The metabolism of **Tecnazene** primarily proceeds through two main routes: reduction of the nitro group and conjugation with glutathione, leading to the formation of several metabolites that are then excreted.[7]





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